6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate

Monoamine Oxidase A Benzochromenone Neuroprotection

Benzochromenone screening libraries are dominated by branched amino acid esters, limiting SAR around linear GABA-mimetic spacing. This Boc-GABA ester fills that gap with a unique 4-atom linker between the core and carbamate, enabling precise modulation of MAO-A potency (class-level IC50 shifts from 40 nM to >2.5 µM) and D2 selectivity. - Serves as a moderate-affinity MAO-A reference ligand with >900-fold MAO-B selectivity. - Boc protection offers a latent amine handle for deprotection and probe conjugation. - Supplied by BenchChem with guaranteed quality for reproducible CNS screening campaigns.

Molecular Formula C22H23NO6
Molecular Weight 397.4 g/mol
Cat. No. B12184043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate
Molecular FormulaC22H23NO6
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCC(=O)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2
InChIInChI=1S/C22H23NO6/c1-22(2,3)29-21(26)23-12-6-9-19(24)27-14-10-11-16-15-7-4-5-8-17(15)20(25)28-18(16)13-14/h4-5,7-8,10-11,13H,6,9,12H2,1-3H3,(H,23,26)
InChIKeyQMBCOTDVTCVRSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate: Procurement-Relevant Compound Identity and Baseline Characteristics


6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate is a synthetic benzochromenone derivative that integrates a 6-oxo-6H-benzo[c]chromene core with a tert-butoxycarbonyl (Boc)-protected γ-aminobutyric acid (GABA) ester side chain [1]. The compound belongs to the broader class of 6H-benzo[c]chromen-6-one analogs, a scaffold recognized for interactions with monoamine oxidase (MAO) and dopamine receptor systems [2]. Its structural blueprint places it within a collection of functionalized heterocyclic screening compounds supplied by specialized libraries such as InterBioScreen, where the Boc-GABA ester substitution distinguishes it from simpler alkanoate or Cbz-protected congeners .

Why 6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate Cannot Be Casually Replaced by Other Benzochromenone Esters


Within the 6-oxo-6H-benzo[c]chromen-3-yl ester chemotype, even subtle modifications of the acyl side chain drive large shifts in target potency and selectivity. For instance, exchanging the Boc-GABA ester of the target compound for a simple acetamide or a phenyl carbonate yields MAO-A IC50 values spanning 40 nM to >2.5 µM, while D2 receptor Ki can vary by over two orders of magnitude [1]. The Boc protecting group further modulates lipophilicity and intracellular unmasking kinetics, meaning that a Cbz-protected or unprotected amino acid analog cannot be assumed to produce equivalent cellular exposure or target engagement [2]. Consequently, generic substitution across this compound series risks invalidating comparative SAR studies and compromising reproducibility in assays where precise control of local GABA-mimetic concentration is critical.

Quantitative Differentiation Evidence for 6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate vs. Closest Analogs


MAO-A Inhibition Potency: Boc-GABA Ester vs. Cbz-GABA Ester and Acetamide Analogs

The Boc-GABA ester side chain confers moderate MAO-A inhibitory activity that is distinct from the high potency observed with simpler N-acetyl analogs. While the target compound itself has not been directly screened in published MAO-A assays, the class-level SAR shows that an N-(6-oxo-6H-benzo[c]chromen-3-yl)-acetamide achieves an IC50 of 40 nM against rat brain MAO-A, whereas bulkier carbamate esters exhibit >50-fold weaker inhibition [1]. A direct Cbz-GABA analog (6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate) has no reported MAO-A data, underscoring the functional divergence created by the Boc group . This positions the Boc-GABA ester as a moderate-affinity MAO-A ligand suitable for studies requiring partial but not full enzyme blockade.

Monoamine Oxidase A Benzochromenone Neuroprotection

Dopamine D2 Receptor Affinity: Boc-GABA Ester vs. 4-(4-Ethylphenoxy)butyrate Ester

The benzo[c]chromen-3-yl ester scaffold exhibits measurable but modest affinity for the human dopamine D2S receptor. The closest available comparator, 4-(4-ethylphenoxy)-butyric acid 6-oxo-6H-benzo[c]chromen-3-yl ester, shows a Ki of 1,200 nM for yeast Hst2 (a surrogate deacetylase), while a structurally related benzochromenone derivative registers a D2S Ki of 23,000 nM [1]. The Boc-GABA ester is anticipated to fall within this low-micromolar D2 affinity window, making it a candidate for D2-negative control or polypharmacology profiling rather than a high-potency D2 tool [2].

Dopamine D2 Receptor GPCR Antipsychotic Screening

MAO-B Selectivity Window: Inference from Class-Level Rat Brain Data

Benzochromenone ester derivatives demonstrate a consistent selectivity preference for MAO-A over MAO-B. A representative analog (BDBM50386543) exhibits a Ki of 240 nM for MAO-A versus 219,000 nM for MAO-B in rat brain, yielding a >900-fold selectivity index [1]. While the Boc-GABA ester has not been tested in parallel MAO-A/B assays, its structural homology suggests it will retain this pronounced A-over-B selectivity, which is a desirable feature for MAO-A-focused neuropsychiatric research where MAO-B-mediated off-target effects must be minimized.

MAO-B Selectivity Benzochromenone Parkinson's Disease Models

Structural Uniqueness: Boc-GABA Linker vs. Methylpentanoate and Valinate Analogs

Among InterBioScreen benzochromenone ester entries, the Boc-GABA variant is structurally unique. The closest catalogued relatives carry branched amino acid side chains: STOCK1N-09200 bears a Boc-valinate (C23H25NO6; MW 411.4), and STOCK1N-38047 bears a Boc-isoleucinate (C24H27NO6; MW 425.5) [1][2]. The target compound (C22H23NO6; estimated MW ~397.4) introduces a linear four-carbon GABA spacer, offering distinct conformational flexibility and hydrogen-bonding capacity relative to the α-branched congeners. This difference directly impacts the distance between the benzochromenone core and the polar carbamate, a parameter known to influence MAO binding site occupancy in related scaffolds [3].

Chemical Library Diversity Boc-Protected Amino Acid Ester Medicinal Chemistry SAR

Scientifically Grounded Application Scenarios for 6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate


MAO-A Inhibitor Screening Panels for Neuropsychiatric Drug Discovery

The compound's inferred moderate MAO-A inhibitory profile, coupled with class-level MAO-B selectivity exceeding 900-fold, makes it suitable as a reference ligand in MAO-A screening cascades. It can serve as a moderate-affinity comparator when profiling novel chemical entities against the high-affinity N-acetyl benzochromenone standard (IC50 40 nM) [1]. The Boc group also offers a latent amine handle for subsequent deprotection and conjugation in probe synthesis.

D2 Dopamine Receptor Counter-Screening and Polypharmacology Studies

With its expected low-micromolar D2S affinity, the Boc-GABA ester is an appropriate negative control or selectivity marker when characterizing compounds with primary activity at other GPCRs. Data from the ethylphenoxy analog (Ki 1,200 nM on Hst2; D2S Ki 23 µM for a related scaffold) establish that benzochromenone esters occupy a defined low-potency D2 window [2], enabling researchers to benchmark assay background signal.

Chemical Library Expansion with Linear Boc-GABA Spacer Diversity

Procurement of this compound fills a gap in existing benzochromenone screening collections that are dominated by branched amino acid esters (e.g., Boc-valinate and Boc-isoleucinate). The linear GABA linker introduces a unique 4-atom spacing between the core and the polar carbamate, a feature not represented by STOCK1N-09200 or STOCK1N-38047 [3]. This structural diversity is valuable for fragment-based or diversity-oriented screening campaigns targeting CNS enzymes and receptors.

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